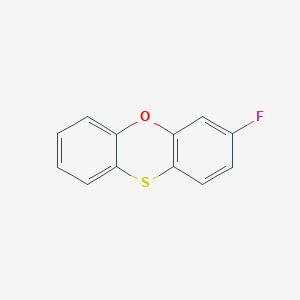

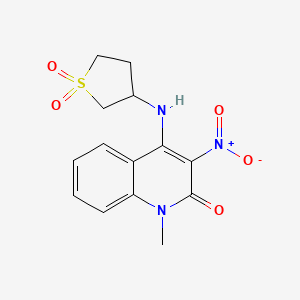

3-Fluorophenoxathiine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fluorophenol Reactivity in Enzymatic Processes

The reactivity of various fluorophenols, including compounds similar to 3-Fluorophenoxathiine, has been studied in enzymatic processes. Tyrosinase, a type 3 copper enzyme, shows distinct reactivity towards different fluorophenols, with 3-fluorophenol exhibiting competitive inhibition in the oxidation of l-dopa, a significant observation for understanding enzymatic pathways and designing inhibitors (Battaini et al., 2002).

Fluorophenol Interactions in Chemical Reactions

The interaction of fluorophenols, related to 3-Fluorophenoxathiine, with various chemical agents has been explored to understand their reactivity and potential applications. For instance, the reactions of 3- and 4-fluoropyridine with potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide have been studied, providing insights into the mechanisms and products of such interactions, relevant for synthetic chemistry and material science (Zoest & Hertog, 2010).

Sensor Development Using Fluorophenols

Fluorophenols, closely related to 3-Fluorophenoxathiine, have been utilized in the development of sensors. A novel asymmetrical phenothiazine bearing components similar to 3-Fluorophenoxathiine has been synthesized for the fluorescent detection of cyanide anions, demonstrating high sensitivity and selectivity, crucial for environmental monitoring and safety applications (Al-Soliemy, 2019).

Fluorophenols in Material Science

The study of fluorophenols related to 3-Fluorophenoxathiine has extended to material science, particularly in understanding their optoelectronic properties. For instance, a series of phenothiazine-based derivatives have been designed and investigated as organic fluorophores, providing insights into their suitability as fluorescent materials for semiconductor applications, highlighting their potential in the field of electronics and photonics (Bibi et al., 2021).

Novel Applications in Molecular Signal Transduction

Compounds related to 3-Fluorophenoxathiine have been utilized in the creation of novel molecular structures capable of signal transduction. A molecular "hexad," incorporating fluorophores akin to 3-Fluorophenoxathiine, demonstrates the ability to modulate fluorescence through photochemical reactions, opening new avenues in molecular sensing and nanotechnology (Keirstead et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-fluorophenoxathiine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKQYCCSGWUSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenoxathiine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2433245.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride](/img/structure/B2433249.png)

![1-(4-methoxybenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2433250.png)

![N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2433252.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2433258.png)

![N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide](/img/structure/B2433259.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2433263.png)

![5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole](/img/structure/B2433264.png)